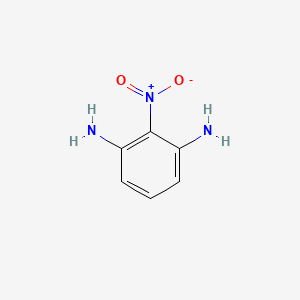

1,3-Benzenediamine, 2-nitro-

Description

Historical Trajectory of Research on Aromatic Diamines and Nitroaromatic Compounds

The investigation of aromatic amines and nitroaromatic compounds has been a cornerstone of organic chemistry for over a century. nih.gov Initially driven by the burgeoning dye industry, research into these compounds has expanded to encompass polymers, pharmaceuticals, and explosives. nih.govnih.gov The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a fundamental reaction that imparts unique electronic properties to the molecule. nih.gov This modification is crucial for the synthesis of a vast array of industrial chemicals. nih.govnih.gov The inherent reactivity of both the amino and nitro groups has made these compounds versatile building blocks in synthetic organic chemistry.

Position of 1,3-Benzenediamine, 2-nitro- as a Foundational Structure in Organic Chemistry Research

1,3-Benzenediamine, 2-nitro-, also referred to as 2-nitro-m-phenylenediamine, is a notable compound within the nitroaromatic amine family. ontosight.ai Its structure, which includes a benzene (B151609) ring with two amino groups at positions 1 and 3 and a nitro group at position 2, makes it a subject of interest across various scientific fields. ontosight.ai The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the same aromatic nucleus creates a unique electronic environment that influences its reactivity and makes it a valuable precursor for a range of more complex molecules. ontosight.aiontosight.ai This compound serves as a key intermediate in the synthesis of various organic materials, including specialized polymers and dyes. ontosight.ai

Contemporary Research Frontiers and Emerging Scholarly Interests within Nitroaromatic Chemical Systems

Modern research continues to explore the potential of nitroaromatic compounds. A significant area of investigation is their application in materials science for the development of high-performance polymers and energetic materials. ontosight.ai The unique combination of functional groups in molecules like 1,3-Benzenediamine, 2-nitro- allows for the creation of materials with tailored properties. ontosight.ai Furthermore, the environmental fate and biodegradation of nitroaromatic compounds are of growing concern, leading to extensive research into their environmental impact and potential for bioremediation. cswab.org There is also emerging interest in the application of nitroaromatic compounds in medicinal chemistry, with some derivatives being explored for their biological activities. ontosight.ai The catalytic reduction of nitroaromatics to aminoaromatics is another active area of research, aiming for more environmentally friendly and efficient synthetic methods. rsc.orgrsc.org

Structure

3D Structure

Properties

CAS No. |

32114-57-1 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-nitrobenzene-1,3-diamine |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,7-8H2 |

InChI Key |

YYVUIHJUCYWJCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,3 Benzenediamine, 2 Nitro

Synthetic Pathways for the Preparation of 1,3-Benzenediamine, 2-nitro-

The preparation of 1,3-Benzenediamine, 2-nitro- can be achieved through several synthetic routes, each with its own advantages and challenges. These methods primarily involve the introduction and manipulation of nitro and amino functionalities on the benzene (B151609) ring.

Convergent and Linear Multi-Step Synthetic Strategies

Both linear and convergent strategies are employed in the synthesis of 2-nitro-1,3-benzenediamine. A linear synthesis might involve the sequential modification of a starting benzene derivative. For instance, a common approach is the nitration of m-phenylenediamine (B132917). ontosight.ai However, this can lead to isomer formation, necessitating purification steps.

A multi-step linear synthesis can also be designed to achieve higher regioselectivity. One such sequence involves the protection of an amine group, followed by nitration and subsequent deprotection. For example, the acetylation of p-phenylenediamine (B122844) can direct nitration to the ortho position, followed by hydrolysis to yield the desired product, although this adds to the number of synthetic steps.

Catalytic Reduction of Nitro Precursors to Diamine Structures

A prominent method for synthesizing diamine structures is the catalytic reduction of dinitro precursors. The selective reduction of one nitro group in a dinitroaromatic compound is a key strategy. researchgate.netacs.orggoogle.com For the synthesis of m-phenylenediamine derivatives, the catalytic hydrogenation of m-dinitrobenzene is a widely used industrial process. researchgate.netresearchgate.net

Various catalysts are employed for this purpose, including palladium, platinum, and nickel-based catalysts. researchgate.net For instance, bimetallic Ni-Pt/C catalysts have shown near-100% selectivity in the hydrogenation of m-dinitrobenzene to m-phenylenediamine. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and selectivity. researchgate.net For example, a Pt/TiO2-Al2O3 catalyst has demonstrated high activity and selectivity for m-phenylenediamine production. researchgate.net

The selective reduction can be challenging as the first reduction of a nitro group introduces an electron-donating amino group, which can affect the reduction of the second nitro group. researchgate.net However, by carefully controlling reaction conditions, it is possible to achieve the desired monoreduction.

Table 1: Catalytic Systems for the Reduction of Dinitroaromatics

| Catalyst System | Substrate | Product | Selectivity | Reference |

| Selenium | Dinitroaromatic compounds | Nitroanilines | High | researchgate.net |

| Palladium-based | Dinitroaromatic compounds | Nitroanilines | High | acs.org |

| Iron powder | m-Dinitrobenzene | m-Nitroaniline | >99% | google.com |

| Bimetallic Ni-Pt/C | m-Dinitrobenzene | m-Phenylenediamine | ~100% | |

| Pt/TiO2-Al2O3 | m-Dinitrobenzene | m-Phenylenediamine | 97% | researchgate.net |

| La2O3-promoted Ni/SiO2 | m-Dinitrobenzene | m-Phenylenediamine | >99.6% | researchgate.net |

| MnO2-NiO-ZrO2 core-shell | m-Dinitrobenzene | m-Phenylenediamine | >97% | google.com |

Regioselective Introduction of Nitro and Amino Functionalities

The regioselective introduction of nitro and amino groups is crucial for the synthesis of 2-nitro-1,3-benzenediamine. Direct nitration of m-phenylenediamine can be a straightforward approach, but controlling the position of nitration can be difficult due to the activating nature of the amino groups. ontosight.ai

To overcome this, protective group strategies are often employed. For example, one of the amino groups can be acetylated to modulate its directing effect, favoring nitration at the desired position. After nitration, the protecting group is removed to yield the final product.

Another approach involves the amination of a pre-functionalized aromatic ring. Recent advances in radical arene amination offer new possibilities for the concise synthesis of ortho-phenylenediamines. acs.orgnih.govbohrium.com These methods often utilize specific catalysts and reaction conditions to achieve high regioselectivity.

Alkylation and Acylation Routes for Nitrogen Modification

The amino groups of 1,3-benzenediamine, 2-nitro- can be further modified through alkylation and acylation reactions. These modifications are useful for synthesizing a variety of derivatives with tailored properties. ontosight.ai

Alkylation can be achieved by reacting the diamine with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be a challenge. Selective N-alkylation is a significant area of research, particularly for the synthesis of unsymmetrical derivatives. acs.orgnih.gov

Acylation, the reaction with acyl chlorides or anhydrides, is another important transformation. libretexts.orgmasterorganicchemistry.com This reaction is often used to introduce acyl groups onto the amino nitrogens, which can serve as protecting groups or as a means to introduce other functionalities. For instance, N,N'-(4-nitro-1,2-phenylene)diamide derivatives have been synthesized through the acylation of 4-nitro-1,2-phenylenediamine. tjnpr.org It is important to note that Friedel-Crafts reactions are generally not feasible on highly deactivated rings, such as those containing a nitro group, or on rings with amino substituents that can react with the Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

Elucidation of Chemical Reaction Mechanisms Involving 1,3-Benzenediamine, 2-nitro-

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes.

Detailed Analysis of Reductive Processes

The reduction of the nitro group in 2-nitro-1,3-benzenediamine to an amino group is a key transformation. The mechanism of nitro group reduction has been extensively studied and is generally understood to proceed through a series of intermediates. orientjchem.orglibretexts.orgresearchgate.net

The reduction pathway typically involves the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. orientjchem.orglibretexts.orgresearchgate.net The specific mechanism can be influenced by the reducing agent, catalyst, and reaction conditions (e.g., pH).

For catalytic hydrogenation, the reaction is believed to occur on the surface of the metal catalyst. The nitro compound adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. The stepwise reduction proceeds through the nitroso and hydroxylamine intermediates, which are often not isolated as they are rapidly converted to the amine under the reaction conditions. orientjchem.orgresearchgate.net

Table 2: Intermediates in the Reduction of Nitroaromatics

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Reference |

| Nitrobenzene (B124822) | Nitrosobenzene | Phenylhydroxylamine | Aniline | orientjchem.orgresearchgate.net |

| m-Dinitrobenzene | m-Nitroaniline | - | m-Phenylenediamine | researchgate.net |

Step-by-Step Electron Transfer Mechanisms

The reduction of nitroaromatic compounds, including 2-nitro-1,3-benzenediamine, fundamentally involves a series of electron and proton transfer steps. The generally accepted mechanism, first proposed by Haber for the electrochemical reduction of nitrobenzene, outlines a stepwise process. rsc.org The nitro group (-NO2) is sequentially reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the amino (-NH2) group.

This process is governed by electron transfer from a reducing agent or a catalyst surface to the nitroaromatic molecule. rsc.org The rate of this electron transfer can be significantly influenced by the surface potential of the catalyst used. rsc.org For instance, in catalytic hydrogenation, metal nanoparticles facilitate the transfer of electrons to the nitro compound, activating it for subsequent reaction with a hydrogen source. rsc.org The negatively charged oxygen atoms of the nitro group then accept protons from the solvent, leading to the formation of intermediates that undergo further reduction and dehydration to yield the final amine product. rsc.org

Condensation Pathways in Reduction

During the reduction of nitroaromatics, condensation reactions can occur, leading to the formation of dimeric species. This "indirect" pathway involves the reaction between intermediates formed during the reduction process. rsc.org Specifically, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxybenzene (B3421426) derivative. rsc.org This azoxy compound can then be further reduced to an azobenzene (B91143) and subsequently to a hydrazobenzene, which finally cleaves to form the amine product. rsc.org The occurrence of these condensation pathways is dependent on the reaction conditions and can compete with the direct reduction pathway. rsc.orgrasayanjournal.co.in

Heterogeneous and Homogeneous Catalytic Hydrogenation Mechanisms

Both heterogeneous and homogeneous catalysis are employed for the hydrogenation of nitroaromatics.

Heterogeneous Catalysis: This is the most common method, utilizing solid catalysts such as palladium, platinum, nickel, or iron supported on materials like carbon or alumina. rasayanjournal.co.insioc-journal.cnresearchgate.netdrhazhan.com The mechanism involves the adsorption of both the nitroaromatic compound and hydrogen gas onto the catalyst surface. rsc.org The hydrogen molecule dissociates into highly reactive atomic hydrogen on the metal surface. These hydrogen atoms then sequentially attack the nitro group, leading to its reduction. The catalyst provides a surface for the reaction to occur and facilitates the necessary bond-breaking and bond-forming steps. rsc.orgdrhazhan.com The efficiency and selectivity of heterogeneous catalysts can be influenced by factors such as the metal used, the support material, and the reaction conditions. rasayanjournal.co.inresearchgate.net

Homogeneous Catalysis: While less common, homogeneous catalysts, typically transition metal complexes soluble in the reaction medium, are also used for nitro group reduction. sioc-journal.cngoogle.comacs.org These catalysts offer the advantage of high selectivity due to the ability to fine-tune the steric and electronic properties of the metal's ligand sphere. sioc-journal.cn The mechanism of homogeneous hydrogenation often involves the oxidative addition of hydrogen to the metal center, followed by coordination of the nitroaromatic substrate and subsequent insertion and reductive elimination steps to yield the amine product. google.comacs.org Ruthenium and iron complexes have shown promise as effective homogeneous catalysts for the hydrogenation of nitroaromatics. google.com

Nucleophilic Aromatic Substitution Phenomena

Nucleophilic aromatic substitution (SNA) on 2-nitro-1,3-benzenediamine can occur, although the presence of two electron-donating amino groups generally deactivates the aromatic ring towards nucleophilic attack. However, the strong electron-withdrawing nature of the nitro group can facilitate substitution, particularly at positions ortho and para to it. libretexts.org

For a nucleophilic attack to occur, the aromatic ring must be sufficiently electron-deficient. The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. masterorganicchemistry.com Reactions with strong nucleophiles can lead to the displacement of a suitable leaving group or, in some cases, a hydrogen atom in what is known as vicarious nucleophilic substitution. science.gov The reactivity in these reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions. science.govscispace.com

Oxidative Transformations of Amine Moieties

The amino groups of 2-nitro-1,3-benzenediamine are susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. acs.org For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) in acidic media can convert amino groups to nitroso groups. The selective oxidation of one or both amino groups is a challenging synthetic task due to the high reactivity of the intermediates formed. acs.org The presence of the nitro group on the ring further influences the reactivity of the amino groups towards oxidation.

Cyclization Reactions Leading to Fused Heterocyclic Architectures

1,3-Benzenediamine, 2-nitro- serves as a valuable precursor for the synthesis of fused heterocyclic compounds, particularly benzimidazoles. pcbiochemres.comorganic-chemistry.orgsemanticscholar.orgrhhz.net The general strategy involves the reduction of the nitro group to an amino group in situ, followed by cyclization with a suitable one-carbon synthon, such as an aldehyde or carboxylic acid. pcbiochemres.comorganic-chemistry.orgsemanticscholar.org

This one-pot reductive cyclocondensation is an efficient method for constructing the benzimidazole (B57391) ring system. pcbiochemres.com The reaction proceeds by first forming 1,2,3-triaminobenzene, which then condenses with the carbonyl compound. The resulting Schiff base intermediate undergoes an intramolecular cyclization and subsequent aromatization to yield the final fused heterocyclic product. rhhz.net Various catalytic systems, including zinc dust with sodium bisulfite and bismuth nitrate (B79036), have been employed to facilitate this transformation. pcbiochemres.comrhhz.net These methods offer advantages such as mild reaction conditions, high yields, and operational simplicity. pcbiochemres.com The resulting benzimidazole derivatives are of significant interest due to their wide range of biological activities. organic-chemistry.orgsemanticscholar.orgmdpi.com

Advanced Derivatives and Structural Analogues of 1,3 Benzenediamine, 2 Nitro

Exploration of Substituent Effects on Reactivity and Structure

The substitution of hydrogen atoms on the amino groups of 1,3-Benzenediamine, 2-nitro- with alkyl or acyl groups leads to a diverse class of N-substituted derivatives. The synthesis of these compounds often involves classical methods, which have been reexamined and improved for better efficiency. researchgate.net

For instance, the synthesis of N,N-diethyl-1,3-benzenediamine can be achieved through the alkylation of 3-nitroaniline (B104315) with diethyl sulfate. researchgate.net The process involves trapping the N-ethyl-3-nitroaniline by-product by benzoylation, followed by distillation and subsequent reduction of the nitro group. researchgate.net A general method for preparing N,N-dialkyl-1,3-benzenediamines with two different alkyl groups has also been established. researchgate.net This involves the condensation of 3-nitroaniline with an aldehyde and benzotriazole (B28993), reduction of the adduct, acylation, catalytic reduction of the nitro group, and finally, reduction of the amide carbonyl. researchgate.net

Acylation of diamino-nitro-benzenes can lead to mono- or di-substituted products depending on the reaction conditions. The reaction of 1,3-diamino-4-nitrobenzene with substituted acetic acid esters typically results in mono-substitution on a nitrogen atom, regardless of the stoichiometry. google.com To achieve di-substitution, the reaction is often carried out with a substituted acetyl chloride in a non-polar solvent like benzene (B151609). google.com

The properties of some N-substituted derivatives are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| N,N-diallyl-6-nitro-1,3-benzenediamine | C12H15N3O2 | 233.27 | Contains two allyl groups on one of the amino nitrogens. nih.gov |

| N,N-Diethyl-1,3-benzenediamine hydrochloride | C10H17ClN2 | --- | A hydrochloride salt form, which enhances water solubility. smolecule.com |

This table presents data on representative N-substituted derivatives of nitrobenzenediamines.

The introduction of halogens and other substituents onto the aromatic ring of 2-nitro-1,3-benzenediamine significantly alters its chemical and physical properties. The position and nature of these substituents dictate the electronic effects within the molecule.

For example, in 2-chloro-4-nitrobenzene-1,3-diamine, the nitro group at the C4 position creates a strongly electron-deficient ring, which can influence its reactivity in nucleophilic substitution reactions. The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.

The substitution of the benzotriazole ring with halogen atoms has been shown to be a viable strategy for enhancing the biological activity of the resulting derivatives. gsconlinepress.com

Isomers of nitrobenzenediamine, which have the same molecular formula but different arrangements of atoms, exhibit distinct reactivities. wikipedia.org The spatial relationship between the amino and nitro groups is a key determinant of their chemical behavior. For instance, 1,3-diamines show different reactivity compared to 1,2-diamines, with the latter being more prone to cyclization reactions.

The reactivity of different isomers can be influenced by both steric and electronic factors. For example, comparing 4-Nitro-1,3-benzenediamine with its 1,2-isomer in nucleophilic aromatic substitution reactions can reveal how substituent positions impact reaction kinetics and regioselectivity. 3,5-Diaminonitrobenzene, another isomer, is noted for having both electron-donating amino groups and an electron-withdrawing nitro group, making it a versatile intermediate in the synthesis of dyes and pigments. smolecule.com The study of positional isomerism is crucial as it can lead to completely different reaction pathways and products. rsc.org

| Isomer Name | Key Structural Feature | Notable Reactivity |

| 2-Nitro-1,3-benzenediamine | Nitro group is ortho to both amino groups. | The electron-withdrawing nitro group influences the basicity of the adjacent amino groups. ontosight.ai |

| 4-Nitro-1,3-benzenediamine | Nitro group is para to one amino group and ortho to the other. | An amine/organonitrate that is insoluble in water. nih.gov |

| 3,5-Diaminonitrobenzene | Two amino groups are meta to the nitro group. | The nitro group can be reduced to an amine, and the amino groups can undergo electrophilic aromatic substitution. smolecule.com |

This table highlights the structural differences and resulting reactivity of various nitrobenzenediamine isomers.

Synthesis and Chemical Utility of Related Heterocyclic Compounds

The ortho-arrangement of the two amino groups in precursors derived from the reduction of 2-nitro-1,3-benzenediamine makes them ideal starting materials for the synthesis of fused heterocyclic systems like benzimidazoles and benzotriazoles.

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals. ijariie.comwikipedia.org The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.org The reduction of 2-nitroanilines to o-phenylenediamines is a key step in many benzimidazole (B57391) syntheses. researchgate.netpcbiochemres.com

One common method is the Phillips-Ladenburg reaction, where an o-phenylenediamine reacts with a carboxylic acid in the presence of a dilute mineral acid. semanticscholar.org Another approach is the Weidenhagen reaction, which utilizes aldehydes or ketones in the presence of an oxidizing agent. semanticscholar.org Various catalysts, including lanthanum chloride and bismuth nitrate (B79036), have been employed to facilitate the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. ijariie.comrhhz.net

For example, 2-substituted benzimidazoles can be synthesized by reacting o-phenylenediamine with aromatic aldehydes using bismuth nitrate as a catalyst in ethanol (B145695) at room temperature, offering excellent yields under mild conditions. rhhz.net The structure-based design of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine with various acids, followed by reaction with electrophiles to furnish a library of substituted benzimidazoles. nih.gov

Benzotriazoles are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamine precursors. The most common method involves the diazotization of o-phenylenediamine with sodium nitrite (B80452) in an acidic medium, such as acetic acid. ijariie.comscribd.compharmacyinfoline.com This reaction proceeds through the formation of a mono-diazonium salt, which then undergoes spontaneous intramolecular cyclization to yield benzotriazole. scribd.compharmacyinfoline.com

The synthesis is typically carried out at low temperatures. pharmacyinfoline.com For instance, a solution of o-phenylenediamine in glacial acetic acid and water is cooled and treated with a sodium nitrite solution, leading to a rapid temperature increase followed by cooling and crystallization of the benzotriazole product. orgsyn.org

N-substituted benzotriazoles exist as two isomers, the 1H- and 2H-substituted forms. gsconlinepress.com The functionalization of benzotriazoles can be achieved through various reactions, including N-alkylation. gsconlinepress.com For instance, 1-(2-nitroaryl)-1H-benzotriazoles can be synthesized by the reaction of 1H-benzotriazole with ortho-nitrohalogenoarenes. jraic.com The subsequent reduction of the nitro group provides 1-(2-aminoaryl)-1H-benzotriazoles, which are valuable intermediates for further chemical transformations. jraic.com

| Heterocycle | Precursor | Key Synthesis Reaction |

| Benzimidazole | o-Phenylenediamine | Condensation with carboxylic acids or aldehydes. semanticscholar.org |

| Benzotriazole | o-Phenylenediamine | Diazotization with nitrous acid followed by cyclization. ijariie.compharmacyinfoline.com |

This table summarizes the synthesis of key heterocyclic compounds from o-phenylenediamine precursors.

Quinoxaline (B1680401) Formation and Chemical Transformations

The synthesis of quinoxalines traditionally involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net The structure of 1,3-Benzenediamine, 2-nitro-, being a meta-diamine, does not lend itself to direct cyclization into a quinoxaline ring. However, it serves as a precursor to a reactive intermediate suitable for this transformation. The most viable pathway involves the selective reduction of the nitro group to an amine, yielding 1,2,3-triaminobenzene. This intermediate possesses the required ortho-diamine functionality (at positions 1 and 2) to react with α-dicarbonyl compounds. The condensation reaction proceeds to form the pyrazine (B50134) ring, resulting in a quinoxaline derivative bearing a free amino group at position 5.

While direct synthesis from 1,3-Benzenediamine, 2-nitro- is not commonly documented, the chemistry of structurally similar nitro-amino quinoxalines is well-established. For instance, 5-amino-6-nitroquinoxalines are key intermediates in the synthesis of more complex heterocyclic systems. These compounds can be synthesized through the direct amination of 6-nitroquinoxalines using hydroxylamine (B1172632) in a reaction that can be classified as a vicarious nucleophilic substitution. rsc.orgtandfonline.com The yields for this amination have been optimized by conducting the reaction in methanol (B129727) with sodium methoxide (B1231860) as the base, minimizing the amount of water present. tandfonline.com

A significant chemical transformation of these nitro-amino quinoxalines is their reduction to diaminoquinoxalines. The reduction of 5-amino-6-nitroquinoxalines yields 5,6-diaminoquinoxalines. rsc.org These resulting ortho-diamines are valuable building blocks for further annulation reactions. They can undergo condensation with α-dicarbonyl compounds to form larger, fused polycyclic systems, such as pyrazino[2,3-f]quinoxalines, which are a class of 1,4,5,8-tetra-azaphenanthrenes. rsc.org

Table 1: Synthesis of 5-Amino-6-nitroquinoxaline via Amination

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitroquinoxaline | Hydroxylamine hydrochloride, Potassium hydroxide | Ethanol/Methanol | 5-Amino-6-nitroquinoxaline | ~30% | tandfonline.com |

Other Novel Annulated Systems Derived from Nitrobenzenediamines

The reactivity of nitrobenzenediamines, including 1,3-Benzenediamine, 2-nitro-, extends beyond quinoxaline synthesis to the formation of other important heterocyclic scaffolds like benzimidazoles and phenazines. These syntheses often leverage the in situ formation of an ortho-diamine moiety through the reduction of a nitro group adjacent to an amino group.

Benzimidazole Formation Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives. rhhz.netsemanticscholar.org For a precursor like 1,3-Benzenediamine, 2-nitro-, the pathway to a benzimidazole would first involve reduction to 1,2,3-triaminobenzene. The resulting 1,2-diamine moiety can then undergo cyclocondensation. For example, reaction with an aldehyde would form a 4-aminobenzimidazole derivative. Modern synthetic methods allow for a one-pot reductive cyclocondensation of o-nitroanilines with aldehydes using reagents like iron powder or zinc dust in acidic or aqueous media to produce benzimidazoles in high yields. organic-chemistry.orgpcbiochemres.com These methods are often chemoselective, reducing the nitro group while leaving other functional groups on the aldehyde intact. pcbiochemres.com

Phenazine (B1670421) Formation Phenazines are dibenzo-annulated pyrazines, classically prepared via methods like the Wohl-Aue reaction (reacting nitrobenzene (B124822) with aniline) or the oxidative cyclization of o-phenylenediamines. wikipedia.orgresearchgate.net Starting from 1,3-Benzenediamine, 2-nitro-, a plausible route involves its reduction to 1,2,3-triaminobenzene. The oxidative condensation of this triamine could then lead to the formation of an aminophenazine derivative. For instance, the oxidation of o-phenylenediamine with ferric chloride is known to produce 2,3-diaminophenazine. wikipedia.org More advanced strategies involve the synthesis of nonsymmetrically substituted phenazines through the Buchwald–Hartwig coupling of a nitroaniline derivative with a bromo-nitrobenzene derivative, followed by reduction and tandem-like oxidation using a mild agent like ferric chloride. acs.org This latter method allows for precise control over the substitution pattern of the final phenazine product. acs.org The synthesis of complex fused systems like quinoxalino[2,3-b]phenazines has also been developed, starting from dinitrobenzene derivatives and N-substituted-1,2-benzenediamines, highlighting the versatility of nitroaromatic precursors in constructing elaborate annulated structures. semanticscholar.org

Table 2: One-Pot Reductive Synthesis of Benzimidazoles from o-Nitroanilines

| o-Nitroaniline Derivative | Aldehyde Derivative | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Nitroaniline | 4-Chlorobenzaldehyde | Zn dust, NaHSO₃ | Water, 100°C, 30 min | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 95% | pcbiochemres.com |

| 2-Nitroaniline | 4-Nitrobenzaldehyde (B150856) | Zn dust, NaHSO₃ | Water, 100°C, 45 min | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 90% | pcbiochemres.com |

| 4-Methyl-2-nitroaniline | Benzaldehyde | Zn dust, NaHSO₃ | Water, 100°C, 30 min | 5-Methyl-2-phenyl-1H-benzo[d]imidazole | 95% | pcbiochemres.com |

Theoretical and Computational Investigations of 1,3 Benzenediamine, 2 Nitro Systems

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 1,3-Benzenediamine, 2-nitro-. These computational approaches allow for a detailed examination of the molecule at the atomic level.

Density Functional Theory (DFT) has become a primary method for investigating the properties of nitro-substituted phenylenediamines. DFT calculations are employed to optimize molecular geometries, predict electronic structures, and calculate various molecular properties with a high degree of accuracy. researchgate.netrsc.org For related nitroaromatic systems, the hybrid B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p) has been successfully used to achieve optimized geometries and to calculate spectroscopic and electronic parameters that are in good agreement with experimental data. researchgate.netresearchgate.net The choice of functional and basis set is crucial, with methods like M06-2X also being utilized for their effectiveness in describing non-covalent interactions within similar molecular systems. rsc.org These computational strategies are essential for understanding the influence of the nitro and amino substituents on the electronic environment of the benzene (B151609) ring.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides significant insight into molecular behavior. A smaller energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

In studies of similar phenylenediamine derivatives, FMO analysis has been used to evaluate reactivity and nonlinear optical (NLO) properties. rsc.org For instance, molecules with smaller HOMO-LUMO gaps have been shown to possess enhanced NLO responses. rsc.org The charge density distribution in the HOMO level of related compounds is often localized on the benzimidazole (B57391) ring and substituents, while the LUMO is typically centered on the ring system, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. nih.gov The analysis of the HOMO-LUMO gap is a key tool for gauging the reactivity of molecules like 1,3-Benzenediamine, 2-nitro-. wuxiapptec.com

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds This table presents data for analogous compounds to illustrate typical values derived from DFT calculations.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Benzimidazole Derivative | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-31G |

| Phenylenediamine Derivative (DMA) | - | - | 5.446 | DFT/M06-2X/6-311G(d,p) |

| Phenylenediamine Derivative (DMD) | - | - | 6.398 | DFT/M06-2X/6-311G(d,p) |

Electrostatic and steric parameters are crucial for understanding intermolecular interactions and the physical properties of a molecule. The dipole moment (μ), a measure of molecular polarity, is significantly influenced by the strong electron-withdrawing nitro group and electron-donating amino groups. Nitro compounds typically exhibit high dipole moments, often in the range of 3.5 to 4.0 Debye. libretexts.org Computational methods, including both ab initio and DFT, are used to calculate the dipole moment and polarizability, which describes the molecule's response to an external electric field. researchgate.netresearchgate.net These calculated values for related nitrophenol isomers have shown reasonable agreement with experimental data. researchgate.net

Table 2: Calculated Dipole Moments for Structurally Related Nitro-Aromatic Compounds This table provides examples of calculated dipole moments to illustrate the expected range for 1,3-Benzenediamine, 2-nitro-.

| Compound | Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| o-Nitrophenol | B3LYP | 6-31+G(d,p) | 3.42 |

| m-Nitrophenol | B3LYP | 6-31+G(d,p) | 4.41 |

| p-Nitrophenol | B3LYP | 6-31+G(d,p) | 5.34 |

Data sourced from a study on nitrophenol isomers, which serve as a structural analogy. researchgate.net

Spectroscopic Parameter Prediction and Experimental Validation

The synergy between theoretical calculations and experimental spectroscopy provides a robust framework for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. The comparison of experimentally measured NMR chemical shifts with theoretically calculated values serves as a stringent test of the accuracy of computational models. For a series of nitrobenzene-1,2-diamines, ¹H, ¹³C, and ¹⁵N NMR chemical shifts have been studied both in solution and in the solid state. researchgate.net

The theoretical chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) approximation at a DFT level, such as B3LYP/6-311++G(d,p), based on a geometry previously optimized by a method like B3LYP/6-31G(d). researchgate.net Research has demonstrated excellent agreement between the experimental and theoretical values for these related compounds, confirming the validity of the computational approach. researchgate.netresearchgate.net This correlative method allows for unambiguous assignment of NMR signals and provides deep insight into the electronic structure surrounding each nucleus.

Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for an Analogous Compound (3-nitrobenzene-1,2-diamine) This table illustrates the strong correlation between calculated and observed NMR data in a closely related molecule.

| Carbon Atom | Experimental (DMSO-d₆) | Theoretical (GIAO/B3LYP) |

|---|---|---|

| C1 | 136.5 | 139.7 |

| C2 | 133.3 | 137.9 |

| C3 | 132.8 | 135.5 |

| C4 | 115.3 | 115.4 |

| C5 | 119.5 | 120.9 |

| C6 | 111.4 | 112.5 |

Data adapted from a study on nitrobenzene-1,2-diamines. researchgate.net

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using quantum chemical methods like DFT, researchers can assign specific spectral bands to the motions of the molecule's constituent atoms. researchgate.netorientjchem.org For 1,3-Benzenediamine, 2-nitro-, the vibrational modes are dominated by the functional groups: the two amino (-NH₂) groups, the nitro (-NO₂) group, and the benzene ring itself.

Key Vibrational Modes:

N-H Vibrations: The amino groups give rise to characteristic stretching vibrations. Primary aromatic amines typically show asymmetric and symmetric N-H stretching modes in the 3500–3300 cm⁻¹ region. core.ac.uk Scissoring, wagging, and twisting modes of the -NH₂ group appear at lower frequencies. core.ac.uk

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, the asymmetric stretch (νₐₛNO₂) is typically found in the 1560–1490 cm⁻¹ range, while the symmetric stretch (νₛNO₂) appears around 1355–1315 cm⁻¹. niscpr.res.inijsr.net Deformation modes such as scissoring and rocking are observed at lower wavenumbers. ijsr.net

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and various C-C stretching (ring breathing) modes between 1640 and 1250 cm⁻¹. orientjchem.org In-plane and out-of-plane C-H bending vibrations are also present at distinct frequencies.

Simulations, often performed using the B3LYP functional with a basis set such as 6-311++G(d,p), can generate a theoretical spectrum. core.ac.ukniscpr.res.in The calculated frequencies are typically scaled to correct for anharmonicity and computational approximations, allowing for a direct and highly accurate comparison with experimental FT-IR and FT-Raman data. ijsr.net The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment for each vibrational mode.

Table 1: Predicted Vibrational Frequency Assignments for 1,3-Benzenediamine, 2-nitro- This table is a representative summary based on typical values for related aromatic nitro-amine compounds found in the literature.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Asymmetric stretching of amine N-H bonds. |

| N-H Symmetric Stretch | ~3400 | Symmetric stretching of amine N-H bonds. |

| C-H Aromatic Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| NO₂ Asymmetric Stretch | 1560 - 1490 | Asymmetric stretching of the N-O bonds in the nitro group. niscpr.res.in |

| C-C Aromatic Stretch | 1640 - 1400 | Stretching vibrations within the phenyl ring. orientjchem.org |

| NO₂ Symmetric Stretch | 1355 - 1315 | Symmetric stretching of the N-O bonds in the nitro group. niscpr.res.in |

| C-H In-plane Bend | 1300 - 1000 | Bending of aromatic C-H bonds within the plane of the ring. niscpr.res.in |

| C-N Stretch | 1350 - 1250 | Stretching of the carbon-nitrogen bonds. |

| NO₂ Scissoring/Rocking | ~900 - 500 | In-plane and out-of-plane deformation of the nitro group. ijsr.net |

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of both hydrogen bond donors (-NH₂) and a strong hydrogen bond acceptor (the -NO₂ group) on the same molecule makes 1,3-Benzenediamine, 2-nitro- a prime candidate for forming extensive hydrogen bonding networks. libretexts.org These interactions are critical in determining the compound's solid-state structure and physical properties.

Computational models are used to explore these interactions in detail. Due to the proximity of the nitro group to one of the amino groups (at the 2- and 1-positions, respectively), a strong intramolecular N-H···O hydrogen bond is expected. nih.gov Studies on analogous compounds, such as 4-nitro-o-phenylenediamine (B140028) and other nitroaniline derivatives, confirm that an amino group adjacent to a nitro group readily forms such an internal hydrogen bond. nih.govcdnsciencepub.com This interaction creates a stable six-membered ring-like structure, influencing the planarity and conformation of the functional groups relative to the benzene ring. nih.gov

In addition to intramolecular bonding, the molecule can participate in a variety of intermolecular hydrogen bonds. The second amino group (at the 3-position) and the remaining N-H proton of the first amino group are available to form hydrogen bonds with the nitro groups of neighboring molecules. nih.gov This can lead to the formation of complex three-dimensional supramolecular architectures, such as dimers or extended chains. nih.govresearchgate.net

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to simulated molecular clusters or crystal structures to quantify the strength and nature of these hydrogen bonds. These methods analyze the electron density to identify bond critical points and calculate interaction energies, providing a deeper understanding of the forces governing the crystal packing.

Computational Pathways and Transition State Analysis for Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For 1,3-Benzenediamine, 2-nitro-, theoretical studies can map out the potential energy surfaces for various transformations, such as the reduction of the nitro group or electrophilic substitution on the aromatic ring.

A key application is the analysis of reaction pathways and the characterization of transition states. researchgate.net For instance, the reduction of the nitro group to an amino group is a fundamental reaction for nitroaromatics. mdpi.com A computational study of this process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactant (1,3-Benzenediamine, 2-nitro-) and the final product (1,2,3-triaminobenzene).

Transition State Searching: Locating the transition state (TS) structure for each step of the proposed mechanism (e.g., via nitroso and hydroxylamine (B1172632) intermediates). This is a first-order saddle point on the potential energy surface. researchgate.net

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the corresponding reactant and product, confirming that the identified TS connects the correct species.

Such computational analyses provide a molecular-level picture of the bond-breaking and bond-forming processes that is often inaccessible through experimental means alone. scispace.com

Advanced Applications in Chemical Synthesis and Materials Science

Role as Key Intermediates in Fine Chemical and Specialty Chemical Production

Detailed research findings on the role of 1,3-Benzenediamine, 2-nitro- as a key intermediate in the production of fine and specialty chemicals are limited. The applications of its isomers are well-established, but specific data for the 2-nitro-1,3-isomer is not prevalent in the reviewed literature.

Precursors in the Synthesis of Dyes and Pigments

There is a significant body of research on the use of other nitrophenylenediamine isomers as precursors for dyes. For example, 2-Nitro-p-phenylenediamine is a known intermediate for hair dyes and textile colorants. chemiis.comjayvirdyechem.com Likewise, 4-Nitro-1,3-phenylenediamine is a key component in the production of azo dyes. However, specific examples or detailed synthetic routes employing 1,3-Benzenediamine, 2-nitro- for the production of commercial dyes or pigments are not prominently documented in the available scientific and technical literature.

Building Blocks for Agrochemical Development

The potential utility of nitroaromatic compounds in various industrial applications is widely recognized. However, specific studies detailing the use of 1,3-Benzenediamine, 2-nitro- as a direct building block for the development of agrochemicals could not be identified in the conducted research. The development of new agrochemicals often involves the synthesis of complex molecules, and while phenylenediamines can be versatile starting materials, the specific application of this isomer is not detailed.

Utilization in the Preparation of Pharmaceutical Precursors (Non-Clinical)

Nitro-containing compounds are of significant interest in medicinal chemistry for their diverse biological activities. nih.gov Isomers such as 4-nitro-1,2-phenylendiamine have been used to synthesize metal complexes with potential antimicrobial properties. nih.gov However, there is a lack of specific, published research detailing the utilization of 1,3-Benzenediamine, 2-nitro- in the synthesis of non-clinical pharmaceutical precursors.

Integration into Polymer Chemistry and Advanced Material Fabrication

The integration of phenylenediamines into polymer science is a field of active research, particularly for creating high-performance materials.

Monomers and Additives in Polymer Synthesis

Isomers like 4-Nitro-1,3-phenylenediamine are utilized as monomers in the synthesis of high-performance polymers, including polyamides and polyimides, which are valued for their thermal stability and mechanical strength. nbinno.com These polymers are often used in demanding applications in electronics and aerospace. nbinno.com Despite the known utility of its isomers, specific research detailing the role of 1,3-Benzenediamine, 2-nitro- as a monomer or additive in polymer synthesis is not available in the reviewed sources.

Exploration in Molecular Layer Deposition (MLD) and Vapor Phase Infiltration (VPI) Processes

Molecular Layer Deposition (MLD) is a technique used to create ultrathin polymer films with precise control. While various diamines have been explored as precursors in MLD processes, specific studies on the use of 1,3-Benzenediamine, 2-nitro- could not be found. Research in this area has noted challenges with some aromatic diamine precursors; for instance, attempts to use 4-nitrobenzene-1,3-diamine in MLD did not result in successful film growth due to the lack of strong bond formation. This suggests that the reactivity and suitability of different isomers can vary significantly, but specific experimental data for the 2-nitro-1,3-isomer is absent.

Development of Catalytic Systems and Ligand Design

The exploration of benzenediamine scaffolds, particularly those bearing a nitro group, has led to significant advancements in both organocatalysis and coordination chemistry. The inherent functionalities of these molecules allow them to serve either as metal-free catalysts through hydrogen bonding interactions or as versatile ligands that can coordinate with metal centers to form catalytically active complexes.

Benzenediamine derivatives have been successfully employed as key components in bifunctional noncovalent organocatalysts. These catalysts operate by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions, most notably hydrogen bonding. The diamine motif can act as a potent double H-bond donor, a feature that is crucial for the catalyst's efficacy.

The synthesis of these organocatalysts often begins with a nitro-substituted precursor, such as a derivative of 2-fluoronitrobenzene. A multi-step synthesis, including nucleophilic aromatic substitution, alkylation, and the crucial reduction of the nitro group to an amine, yields the final benzenediamine-based catalyst. This synthetic strategy allows for the introduction of various functional groups to fine-tune the catalyst's steric and electronic properties.

Research has demonstrated the application of such catalysts in key carbon-carbon bond-forming reactions. For instance, bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, which incorporates a 1,2-benzenediamine unit as the H-bond donor, have been tested in the asymmetric Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. While these systems provided the desired product with moderate to high conversion, the enantioselectivity achieved was typically low to moderate. The design of these catalysts often includes the strategic placement of electron-withdrawing groups to enhance the acidity of the H-bond donor, thereby aiming to improve both the reaction rate and enantioselectivity. Similarly, 1,3-diamine derivatives have been designed and synthesized for use in asymmetric Mannich reactions of ketones, showcasing the versatility of the diamine scaffold in organocatalysis.

| Catalyst Structure | Reaction | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (1R,2R)-Cyclohexane-1,2-diamine scaffold with 1,2-benzenediamine H-bond donor | Michael addition of acetylacetone to trans-β-nitrostyrene | Up to 93 | Up to 41 |

| 1,3-Diamine derivatives | Asymmetric Mannich reactions of ketones | High | High |

The amino groups of benzenediamine derivatives make them excellent candidates for ligands in coordination chemistry. They can act as bidentate "chelating" ligands, binding to a metal center through the two nitrogen atoms to form a stable complex. The presence of a nitro group on the aromatic ring significantly influences the ligand's electronic properties. As a strong electron-withdrawing group, the nitro moiety reduces the electron density on the benzene (B151609) ring and the nitrogen donor atoms. This modulation of the ligand's electronic character directly impacts the properties of the resulting metal complex, such as its stability, redox potential, and, most importantly, its catalytic activity.

For example, Schiff base precursors formed from the condensation of o-phenylenediamine (B120857) (1,2-benzenediamine) with 4-nitrobenzaldehyde (B150856) can be used to synthesize benzimidazole-based ligands. These ligands form stable complexes with various transition metals, and the resulting metal complexes exhibit enhanced catalytic activity in a range of organic transformations and polymerization reactions. nih.gov The electron-withdrawing nitro group is crucial in defining the structural and electronic properties of these catalytically active species. nih.gov

The versatility of phenylenediamine-based ligands is further highlighted by their use in forming complexes with a variety of metals for different applications. Manganese(II) complexes with macrocyclic ligands derived from o-phenylenediamine have been investigated as potential T1-MRI contrast agents. nih.gov Furthermore, the combination of different donor atoms within one chelating ligand derived from nitrated phenylenediamines provides a tool for probing and accommodating metal centers with varying Lewis acidities, opening avenues for developing new catalysts. nih.gov

| Ligand Type | Metal Ion | Complex Type | Potential Application |

|---|---|---|---|

| Benzimidazole (B57391) derivative from o-phenylenediamine and 4-nitrobenzaldehyde | Palladium (Pd), Copper (Cu) | Coordination Complex | Catalysis (e.g., C-C coupling, oxidation) nih.gov |

| Macrocyclic ligand from o-phenylenediamine | Manganese (Mn) | Coordination Complex | T1-MRI Contrast Agent nih.gov |

| Nitrobenzene (B124822) as a ligand | Mg(II), Ca(II), Mn(II), Fe(II), Co(II), Ni(II), Zn(II) | Octahedral Solvates | Fundamental Coordination Chemistry researchgate.net |

| Bis(o-aminophenol) phenylenediamine | Titanium (Ti), Zirconium (Zr), Hafnium (Hf) | Redox Non-Innocent Complex | Catalysis, Magnetics, Photonics mdpi.com |

Analytical Methodologies for Research Characterization and Environmental Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 1,3-Benzenediamine, 2-nitro- from complex mixtures and quantifying its concentration. Both gas and liquid chromatography are utilized, each offering distinct advantages depending on the sample matrix and analytical goals.

High-Resolution Gas Chromatography (HRGC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines like 1,3-Benzenediamine, 2-nitro-, which can have limited volatility and thermal stability, derivatization is often a necessary step to improve their chromatographic behavior. nbinno.com Acetylation with acetic anhydride (B1165640) is a common derivatization approach that creates more volatile and stable derivatives suitable for GC analysis. nbinno.com

When coupled with specialized detectors, HRGC provides high sensitivity and selectivity.

Mass Spectrometry (MS): GC-MS is a definitive analytical tool for the identification and quantification of 1,3-Benzenediamine, 2-nitro-. nbinno.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound, which allows for unambiguous identification. This technique is particularly valuable for analyzing complex environmental samples. nbinno.comscirp.org

Electron Capture Detector (ECD): The nitro group in 1,3-Benzenediamine, 2-nitro- makes it highly amenable to detection by an ECD. This detector is extremely sensitive to electrophilic functional groups, such as halogens and nitro groups, enabling the detection of trace amounts of the compound.

The selection of an appropriate capillary column is critical for achieving high resolution. Columns with stationary phases of moderate polarity have been shown to be effective in resolving isomers of benzene (B151609) derivatives, including those with nitro and amino substituents. nih.gov

Table 1: Typical GC-MS Parameters for Analysis of Related Nitroanilines

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm) or similar |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 280-300 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of 1,3-Benzenediamine, 2-nitro-, particularly in complex matrices like hair dyes or environmental water samples. nbinno.comresearchgate.net It is well-suited for polar, non-volatile, or thermally sensitive compounds that are not easily analyzed by GC. osha.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com The pH of the mobile phase can be adjusted to optimize the separation of ionizable compounds like aromatic amines. osha.gov

For detection, a UV-Visible or Photodiode Array (PDA) detector is frequently employed. nbinno.com The aromatic structure and nitro group of 1,3-Benzenediamine, 2-nitro- result in strong UV absorbance, allowing for sensitive detection. A PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. nbinno.com

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) sielc.com |

| Detection | UV/Vis or PDA at a specific wavelength (e.g., 240 nm) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Temperature | 40 °C google.com |

Spectrophotometric Approaches for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of 1,3-Benzenediamine, 2-nitro- in bulk form or in simple mixtures. nbinno.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The compound exhibits characteristic absorption bands in the UV-Visible region due to its chromophoric nitro and amino groups attached to the benzene ring. nbinno.com Quantitative analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration. While direct spectrophotometry is useful, derivatization reactions can be employed to enhance sensitivity and selectivity, especially for determining trace amounts. For instance, condensation reactions with reagents like vanillin (B372448) can produce intensely colored products suitable for colorimetric analysis. researchgate.net

Application of Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

For the unambiguous confirmation of the chemical structure of 1,3-Benzenediamine, 2-nitro-, advanced spectroscopic techniques are indispensable.

Mass Spectrometry (MS): As mentioned in the context of chromatography, MS is a key tool for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure and the connectivity of its atoms. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the structure. nih.gov

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. researchgate.net

Studies on closely related nitrobenzene-diamines demonstrate that the chemical shifts of the protons and carbons are highly dependent on the positions of the amino and nitro groups on the aromatic ring, allowing for clear differentiation between isomers. researchgate.net

Environmental Transformations and Academic Degradation Mechanisms

Mechanisms of Reductive Degradation in Aquatic and Soil Systems

The principal mechanism for the initial transformation of many nitroaromatic compounds in anaerobic or anoxic environments is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reductive pathway is a crucial first step in the biodegradation of these compounds. Under anaerobic conditions, various microorganisms can utilize nitroaromatic compounds as electron acceptors. The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino derivatives, ultimately yielding the corresponding amine.

For 1,3-Benzenediamine, 2-nitro-, the expected primary reductive degradation pathway would involve the conversion of the nitro group to an amino group, resulting in the formation of 1,2,3-triaminobenzene. While specific studies on the microbial degradation of 2-nitro-1,3-benzenediamine are limited, the degradation of other nitro-substituted phenylenediamines supports this proposed mechanism. For instance, studies on nitrated diphenylamine (B1679370) derivatives have demonstrated their anaerobic transformation into the corresponding amino-diphenylamines. This suggests a high likelihood of a similar reductive pathway for 2-nitro-1,3-benzenediamine in both aquatic sediments and anoxic soil horizons.

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is essential for understanding the complete degradation pathway and assessing the environmental risk of the parent compound and its metabolites.

Based on the established degradation pathways of similar nitroaromatic compounds, the following transformation products of 1,3-Benzenediamine, 2-nitro- can be anticipated:

1,2,3-Triaminobenzene : This is the expected primary product of the complete reduction of the nitro group. Aromatic amines are often more susceptible to further aerobic degradation than their nitroaromatic precursors.

Intermediary Reduction Products : Partial reduction can lead to the formation of nitroso (2-nitroso-1,3-benzenediamine) and hydroxylamino (2-hydroxylamino-1,3-benzenediamine) intermediates. These intermediates are often transient and can be highly reactive.

Under aerobic conditions, the degradation pathways are more complex. While the initial reduction of the nitro group can still occur in micro-anoxic zones, subsequent aerobic degradation of the resulting aromatic amines can involve ring cleavage through the action of oxygenase enzymes. This can lead to the formation of various aliphatic carboxylic acids, which can then be further metabolized to carbon dioxide and water.

The table below summarizes the likely transformation products of 1,3-Benzenediamine, 2-nitro- under different environmental conditions.

| Parent Compound | Environmental Condition | Potential Transformation Product | Transformation Pathway |

| 1,3-Benzenediamine, 2-nitro- | Anaerobic (Aquatic Sediments, Anoxic Soil) | 1,2,3-Triaminobenzene | Reductive |

| 1,3-Benzenediamine, 2-nitro- | Anaerobic (Aquatic Sediments, Anoxic Soil) | 2-Nitroso-1,3-benzenediamine | Reductive (Intermediate) |

| 1,3-Benzenediamine, 2-nitro- | Anaerobic (Aquatic Sediments, Anoxic Soil) | 2-Hydroxylamino-1,3-benzenediamine | Reductive (Intermediate) |

| 1,2,3-Triaminobenzene | Aerobic (Surface Water, Aerated Soil) | Ring Cleavage Products (e.g., aliphatic acids) | Oxidative |

Kinetics and Influencing Factors in Environmental Biodegradation and Chemical Decomposition

Influencing Factors:

Redox Potential: The redox potential of the environment is a critical factor. Reductive degradation is favored under anaerobic or anoxic conditions (low redox potential), whereas oxidative degradation of the resulting amines requires aerobic conditions (high redox potential).

Microbial Population: The presence and activity of microbial communities capable of degrading nitroaromatic compounds are essential for biodegradation. The composition and density of these microbial populations can vary significantly between different soil and aquatic environments.

Nutrient Availability: The availability of essential nutrients, such as carbon, nitrogen, and phosphorus, can impact microbial activity and, consequently, the rate of biodegradation.

pH: The pH of the soil or water can affect both microbial activity and the chemical stability of the compound.

Temperature: Temperature influences the metabolic rates of microorganisms and the kinetics of chemical reactions. Generally, degradation rates increase with temperature up to an optimal point for the active microbial consortia.

Sorption: The sorption of 1,3-Benzenediamine, 2-nitro- to soil organic matter and clay particles can reduce its bioavailability to microorganisms, thereby slowing down its degradation rate. The extent of sorption is influenced by the compound's chemical properties and the characteristics of the soil or sediment.

Presence of Co-contaminants: The presence of other organic and inorganic compounds can either inhibit or enhance the degradation of the target compound.

Kinetics of Degradation:

The biodegradation of organic compounds in the environment can often be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. However, more complex kinetic models, such as Michaelis-Menten kinetics, may be necessary to accurately describe biodegradation processes, especially in systems with high substrate concentrations.

The table below provides a qualitative overview of how various factors can influence the degradation rate of 1,3-Benzenediamine, 2-nitro-.

| Factor | Influence on Degradation Rate | Rationale |

| Low Redox Potential | Increases Reductive Degradation | Favors the use of the nitro group as an electron acceptor by anaerobic microorganisms. |

| High Microbial Activity | Increases Biodegradation | A larger and more active microbial population leads to faster metabolism of the compound. |

| Optimal Nutrient Levels | Increases Biodegradation | Supports microbial growth and enzymatic activity. |

| Extreme pH (High or Low) | Decreases Biodegradation | Can inhibit microbial activity and alter the chemical form of the compound. |

| Higher Temperature | Generally Increases Degradation | Enhances microbial metabolism and reaction kinetics, up to an optimum. |

| High Sorption to Soil/Sediment | Decreases Biodegradation | Reduces the availability of the compound to microorganisms in the aqueous phase. |

Q & A

Q. How does the electronic structure of 1,3-Benzenediamine, 2-nitro- influence its catalytic applications?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances Lewis acidity, enabling use in heterogeneous catalysis (e.g., oxidation reactions). X-ray photoelectron spectroscopy (XPS) confirms charge transfer to metal surfaces, improving catalytic turnover in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.